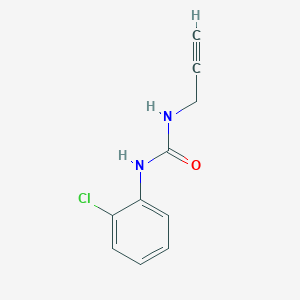
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea
描述
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a urea moiety substituted with a 2-chlorophenyl group and a prop-2-yn-1-yl group. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways essential for cancer cell proliferation.
Case Studies
A study evaluated the cytotoxicity of several related compounds against human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives exhibited IC50 values comparable to known chemotherapeutics like Sorafenib.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.02 |
| Sorafenib | MDA-MB-231 | 5.97 |
| Doxorubicin | MDA-MB-231 | 0.59 |
These findings suggest that while this compound has promising activity, it is less potent than Doxorubicin, indicating potential for further optimization in structure to enhance efficacy.
In Vitro Studies
The antimicrobial properties of this compound were assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, which suggests its potential as a lead compound in the development of new antimicrobial agents.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Substituents on the phenyl ring and variations in the urea moiety can significantly affect its potency against cancer and microbial targets.
Key Observations
- Chloro Substitution : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity.
- Alkyne Group : The propargyl group contributes to both anticancer and antimicrobial activities, with optimal chain length being crucial for maintaining biological efficacy.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZKPJAGXDLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















